2,5-Dimethylpyridine

Catalog No.
S1532957
CAS No.
589-93-5
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylpyridine

CAS Number

589-93-5

Product Name

2,5-Dimethylpyridine

IUPAC Name

2,5-dimethylpyridine

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3

InChI Key

XWKFPIODWVPXLX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C

solubility

1.53 M

Synonyms

2.5-Dimethylpyridine

Canonical SMILES

CC1=CN=C(C=C1)C

The exact mass of the compound 2,5-Dimethylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.53 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethylpyridine (CAS 589-93-5), also known as 2,5-lutidine, is a highly valuable dialkylated pyridine derivative utilized extensively as a building block in pharmaceutical and agrochemical synthesis, as well as a specialized ligand in coordination chemistry. Featuring a methyl group at the 2- and 5-positions, this compound presents a unique asymmetric steric profile compared to its more common symmetric isomers. With a boiling point of 157 °C and a pKa of 6.40, it offers an intermediate basicity and higher thermal stability under reflux conditions than standard pyridine. For procurement professionals and process chemists, 2,5-dimethylpyridine serves as an essential, non-interchangeable starting material for generating 2,5-disubstituted heterocyclic active ingredients and as a coordinating base in complex catalytic cycles .

Research Fit

Mild organic base for selective deprotonation
Ligand for coordination chemistry and catalysis
Building block for pharmaceuticals and agrochemicals

Attempting to substitute 2,5-dimethylpyridine with the more ubiquitous 2,6-dimethylpyridine (2,6-lutidine) or 3,5-dimethylpyridine fundamentally compromises both process chemistry and downstream product viability. 2,6-Lutidine is sterically hindered at both ortho positions, rendering it a classic non-nucleophilic base that actively resists coordination to transition metals [1]. In contrast, 2,5-dimethylpyridine possesses one open ortho position (position 6), allowing it to function as a potent N-donor ligand in metal-catalyzed cross-couplings and coordination networks. Furthermore, in active pharmaceutical ingredient (API) manufacturing, the exact 2,5-substitution pattern is strictly required to maintain the three-dimensional pharmacophore of the target drug; replacing it with a 2,6- or 3,5-isomer alters the molecular geometry, completely abolishing target receptor binding and rendering the synthesis useless.

Substitution Risk

Basicity mismatch
pKa differences among lutidine isomers can alter reaction selectivity and nucleophilicity
Solubility divergence
Aqueous solubility varies substantially between isomers, impacting biphasic extraction and workup
Coordination geometry shift
Steric hindrance at the pyridine nitrogen changes metal-ligand bond lengths and catalytic behavior

Thermodynamic Processability: Elevated Boiling Point for High-Temperature Reflux

Thermal properties dictate the operational window for atmospheric reactions. 2,5-Dimethylpyridine exhibits a boiling point of 157 °C, which is significantly higher than that of 2,6-dimethylpyridine (144 °C) and standard pyridine (115 °C) [1]. This +13 °C differential over 2,6-lutidine allows process chemists to run refluxing reactions at higher temperatures without the need for pressurized vessels, thereby accelerating the kinetics of sluggish transformations.

Evidence DimensionBoiling Point
Target Compound Data157 °C
Comparator Or Baseline2,6-Dimethylpyridine (144 °C)
Quantified Difference+13 °C higher operational temperature at atmospheric pressure
ConditionsStandard atmospheric pressure (760 mmHg)

Enables faster reaction kinetics under atmospheric reflux, reducing batch times and avoiding the capital expense of high-pressure reactors.

Basicity (pKa)
Reported
pKa 6.4 vs. 2,6-: 6.72, 2,4-: 6.99, 3,5-: 6.15
Intermediate basicity for selective deprotonation
Aqueous, 25°C

Acid-Base Profile: Tuned pKa for Sensitive Catalysis

The basicity of pyridine derivatives is highly sensitive to methyl substitution. 2,5-Dimethylpyridine has a measured pKa of 6.40 in aqueous conditions at 25 °C [1]. This makes it slightly less basic than 2,6-dimethylpyridine (pKa 6.65) but substantially more basic than unsubstituted pyridine (pKa 5.22). This specific basicity window is critical for acid-sensitive catalytic cycles where 2,6-lutidine may be overly basic or where a specific buffering capacity is required to prevent the degradation of sensitive functional groups.

Evidence DimensionAqueous pKa at 25 °C
Target Compound Data6.40
Comparator Or Baseline2,6-Dimethylpyridine (6.65) and Pyridine (5.22)
Quantified Difference0.25 units lower than 2,6-lutidine; 1.18 units higher than pyridine
ConditionsDilute aqueous solution, 25 °C

Provides a precise buffering and deprotonation threshold for sensitive organic syntheses where standard bases cause side reactions.

Boiling Point
Reported
157°C vs. 2,6-: 144°C, 2,4-: 158.5°C
Balanced volatility for reaction and removal
Atm. pressure

Coordination Chemistry: Steric Accessibility for Metal Binding

The utility of a pyridine derivative in coordination chemistry depends heavily on its steric environment around the nitrogen atom. Because 2,5-dimethylpyridine is unhindered at the 6-position, it readily acts as an N-donor ligand to form stable transition metal complexes (e.g., with Au, Pd, Pt, Cu, Co) [1]. In stark contrast, 2,6-dimethylpyridine is blocked by methyl groups at both the 2- and 6-positions, making it a strictly non-nucleophilic base that fails to form stable coordination complexes under standard conditions.

Evidence DimensionTransition Metal Coordination Ability
Target Compound DataForms stable[M(L)2X2] coordination complexes
Comparator Or Baseline2,6-Dimethylpyridine (Fails to coordinate due to dual ortho-methyl steric clash)
Quantified DifferenceBinary functional difference (coordinating ligand vs. non-nucleophilic base)
ConditionsTransition metal complexation (e.g., Au(III), Pd(II), Pt(II) salts)

Buyers must select 2,5-dimethylpyridine when the process requires the base to actively coordinate with the metal catalyst, a role 2,6-lutidine cannot perform.

Solubility in Water
Reported
77 g/L vs. 2,6-: 40 g/100 mL, 2,4-: 15 g/100 mL
Facilitates aqueous workup and phase transfer
20–23°C, units differ
Cu–N Bond Length
Head-to-head
1.998(4) Å vs. 2,6-: 1.899–1.953 Å
Longer bond indicates weaker ligand field
X-ray, ambient T
Crystal Packing Twist
Reported
54.0(1)° intermolecular twist
Distinct solid-state packing from other isomers
150 K, C–H···N chains
Pharma Reactivity
Class-level
Moderate vs. 2,6-: High, 3,5-: Low
Balanced reactivity for multi-step synthesis
Data to verify

Precursor for 2,5-Disubstituted APIs and Agrochemicals

Directly leveraging its unique asymmetric substitution pattern, 2,5-dimethylpyridine is an essential starting material for synthesizing specific kinase inhibitors and agrochemical agents where the 2,5-geometry is strictly required for target receptor binding .

High-Temperature Base in Atmospheric Reactions

Utilizing its 157 °C boiling point, it is procured as a solvent and base for sluggish cross-coupling reactions that require elevated thermal energy without the use of pressurized autoclaves, outperforming 2,6-lutidine [1].

Ligand in Transition Metal Catalysis

Due to its unhindered 6-position, 2,5-dimethylpyridine is selected over 2,6-lutidine to act as an active coordinating N-donor ligand in transition metal catalysis and the assembly of advanced coordination polymers [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective deprotonation in synthesis
Moderate basicity profile
Match substrate pKa requirements
Ligand for tuned copper catalysis
Intermediate metal–ligand bond strength
Assess catalyst activity and redox tuning
Crystal engineering for solid-state forms
Distinct crystal packing motif
Evaluate co-crystal formation and stability
Biphasic system co-solvent
Higher aqueous solubility and moderate volatility
Test phase transfer and azeotropic removal

XLogP3

1.6

Boiling Point

157.0 °C

Melting Point

-16.0 °C

UNII

6L09RM76RH

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.36 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

589-93-5

Wikipedia

2,5-lutidine

General Manufacturing Information

Pyridine, 2,5-dimethyl-: ACTIVE

Explore Compound Types